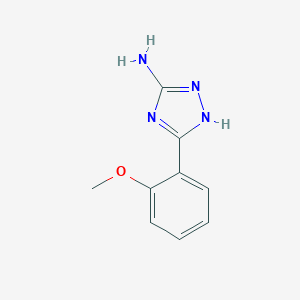

5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-7-5-3-2-4-6(7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYFFIZLDRLOFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345527 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303192-36-1 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical and Synthetic Profile of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[1][2] This technical guide focuses on the chemical properties of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a specific derivative with potential pharmacological significance. Due to the limited availability of direct experimental data for this exact compound in public literature, this document provides a comprehensive overview based on closely related analogues and general characteristics of the 1,2,4-triazole class. The presented data serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel triazole-based therapeutic agents.

Chemical and Physical Properties of Related 1,2,4-Triazole Derivatives

The following table summarizes key physicochemical properties of various methoxyphenyl-substituted 1,2,4-triazole derivatives to provide an estimated profile for this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol | C₉H₉N₃OS | 207.25 | Not Available | [3] |

| 5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol | C₁₇H₁₇N₃O₃ | 311.34 | 171-172 | [4] |

| 5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide | C₁₀H₁₀N₄O₂ | 218.22 | Not Available | [5] |

| (5-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl) methanone | Not Specified | Not Specified | 189-191 | [6] |

Note: The properties listed above are for structurally similar compounds and should be used as a reference for estimating the characteristics of this compound.

Synthesis and Reactivity

The synthesis of 5-substituted-4H-1,2,4-triazol-3-amines and their thiol analogues typically involves the cyclization of an appropriate acylthiosemicarbazide.[7] The general synthetic approach is outlined below.

General Experimental Protocol for the Synthesis of 5-(methoxyphenyl)-4H-1,2,4-triazole Derivatives

A common synthetic route involves the acylation of thiosemicarbazide with a methoxybenzoyl chloride, followed by cyclization of the resulting acylthiosemicarbazide.[7]

-

Acylation of Thiosemicarbazide: A solution of the desired methoxybenzoyl chloride in a suitable solvent (e.g., anhydrous tetrahydrofuran) is added dropwise to a cooled suspension of thiosemicarbazide and a base (e.g., pyridine) in the same solvent. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

-

Cyclization: The resulting N-acylthiosemicarbazide is isolated and then cyclized by heating in the presence of a base, such as sodium hydroxide or sodium methoxide, in a suitable solvent like ethanol.[4]

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final 5-(methoxyphenyl)-4H-1,2,4-triazole derivative.

The reactivity of the 1,2,4-triazole ring is characterized by its aromaticity and the presence of multiple nitrogen atoms, which can act as nucleophiles. The amino and methoxy groups on the phenyl substituent can also influence the molecule's reactivity and biological interactions. The thiol group in related compounds is known to undergo S-alkylation reactions.[8]

Spectroscopic Characterization

The structural elucidation of newly synthesized 1,2,4-triazole derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra would be expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the amine protons, and the N-H proton of the triazole ring. The methoxy group would appear as a singlet, typically around 3.9 ppm.[9]

-

¹³C NMR spectra would provide signals for the carbon atoms of the triazole and phenyl rings.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine and triazole ring, C=N stretching of the triazole ring, and C-O stretching of the methoxy group.[10]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Potential Biological Activity

Derivatives of 1,2,4-triazole are known to possess a broad spectrum of pharmacological activities.[1][2] The presence of the methoxyphenyl group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological target interactions. Related methoxyphenyl-triazole compounds have been investigated for their anti-inflammatory and antimicrobial properties.[1][11] Computational modeling suggests that triazole derivatives can interact with key enzymes in pathogens.[11]

Diagrams

Synthetic Pathway for a 1,2,4-Triazole Derivative

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol | C9H9N3OS | CID 689101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide (EVT-2898042) | 405279-30-3 [evitachem.com]

- 6. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 7. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Buy 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol [smolecule.com]

Structure Elucidation of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry due to the established biological activities of the 1,2,4-triazole scaffold. While specific experimental data for this exact compound is not extensively available in published literature, this document outlines a putative synthetic pathway and predicted analytical data based on established methodologies for analogous compounds. This guide serves as a foundational resource for the synthesis, characterization, and further investigation of this and related triazole derivatives.

Introduction

The 1,2,4-triazole nucleus is a prominent heterocyclic motif found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The substituent at the 5-position of the triazole ring plays a crucial role in modulating these activities. The incorporation of a methoxyphenyl group is a common strategy in drug design to influence pharmacokinetic and pharmacodynamic properties. This guide focuses on the structural characterization of this compound, providing a projected pathway for its synthesis and the expected outcomes from key analytical techniques.

Proposed Synthesis

A plausible and efficient method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles involves the cyclization of an appropriate acyl intermediate with a source of the triazole backbone. A common approach is the reaction of a substituted semicarbazide with a nitrile in the presence of a base. An alternative green chemistry approach involves the direct condensation of a carboxylic acid with aminoguanidine bicarbonate.

Experimental Protocol: Synthesis via Semicarbazide and Nitrile (Hypothetical)

This protocol is based on general methods for the synthesis of similar 5-aryl-4H-1,2,4-triazol-3-amines.

Step 1: Synthesis of 2-methoxybenzoyl semicarbazide

-

To a solution of 2-methoxybenzoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a solution of semicarbazide hydrochloride (1.1 equivalents) and a base (e.g., triethylamine, 2.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-methoxybenzoyl semicarbazide.

Step 2: Synthesis of this compound

-

To a solution of 2-methoxybenzoyl semicarbazide (1 equivalent) in a high-boiling point solvent (e.g., n-butanol, DMF), add a base such as potassium carbonate (2 equivalents).

-

Heat the mixture to reflux (typically 120-150 °C) for 6-12 hours.

-

Monitor the cyclization reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Structural Elucidation Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| NH₂ (amine) | 5.5 - 6.5 | br s |

| Ar-H (methoxyphenyl) | 6.9 - 7.8 | m |

| OCH₃ (methoxy) | 3.8 - 4.0 | s |

| NH (triazole) | 11.5 - 12.5 | br s |

br s = broad singlet, m = multiplet, s = singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-OCH₃ | 55 - 57 |

| Ar-C | 110 - 135 |

| Ar-C-O | 155 - 158 |

| C3 (triazole) | 150 - 155 |

| C5 (triazole) | 158 - 162 |

Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3200 - 3400 | Medium, sharp (two bands) |

| N-H bend (amine) | 1600 - 1650 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=N stretch (triazole) | 1580 - 1620 | Strong |

| C-O stretch (methoxy) | 1230 - 1270 | Strong |

| N-H wag (amine) | 650 - 900 | Broad |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z |

| [M+H]⁺ | 191.09 |

| [M+Na]⁺ | 213.07 |

M = Molecular Weight of this compound (C₉H₁₀N₄O)

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the confirmation of the structure of a newly synthesized batch of this compound.

Diagram of the Structure Confirmation Workflow

Caption: Logical workflow for the synthesis and structural confirmation of the target compound.

Conclusion

This technical guide provides a projected framework for the synthesis and structural elucidation of this compound. The proposed synthetic route and predicted analytical data offer a solid starting point for researchers aiming to work with this compound. Experimental validation of the presented data is a necessary next step to confirm the precise structural features and to enable further exploration of its potential applications in drug discovery and development.

Navigating the Synthesis and Potential of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data and an unassigned CAS number for this specific molecule, this document consolidates information from closely related analogues to propose a viable synthetic route, outline standard characterization protocols, and discuss its potential biological significance. This paper serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic applications of this and similar 1,2,4-triazole derivatives.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The structural versatility of the triazole ring, its ability to engage in hydrogen bonding, and its metabolic stability contribute to its success in drug design.[3] The specific substitution of an aryl group, such as a 2-methoxyphenyl ring, at the 5-position and an amine group at the 3-position is anticipated to modulate the compound's physicochemical properties and biological targets.

This guide addresses the current information gap for this compound by providing a comprehensive, albeit predictive, technical overview for researchers.

Physicochemical Properties

As of this writing, a registered CAS number for this compound has not been assigned, and its experimental physicochemical data are not available in public databases. However, for the purpose of providing a reference point, the properties of a structurally related compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , are summarized below. Researchers should anticipate similar ranges for molecular weight and formula for the target compound.

| Property | Value (for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | Reference |

| Molecular Formula | C₈H₈N₄S | [4] |

| Molecular Weight | 192.24 g/mol | [4] |

| Appearance | Crystalline solid | [5] |

| General Solubility | Soluble in polar organic solvents like DMSO and ethanol | [5] |

Proposed Synthesis Protocol

A plausible and efficient synthetic route for this compound can be extrapolated from established methods for analogous 3-amino-5-aryl-1,2,4-triazoles.[6] The most common pathway involves the cyclization of an acyl-substituted aminoguanidine derivative.

General Methodology

The synthesis is a multi-step process beginning with a readily available starting material, 2-methoxybenzoic acid or its corresponding acyl chloride.

-

Preparation of 2-methoxybenzoyl-aminoguanidine: 2-methoxybenzoic acid is reacted with aminoguanidine bicarbonate under acidic conditions, typically with microwave irradiation, to facilitate the condensation and formation of the N-acyl amidrazone intermediate.[6][7]

-

Thermal Cyclization: The resulting N-(2-methoxybenzoyl)aminoguanidine is then heated in a high-boiling point solvent, such as t-butanol with a catalytic amount of acetic acid, to induce intramolecular cyclization and dehydration, yielding the final product, this compound.[7]

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of 2-methoxybenzoyl-aminoguanidine hydrochloride

-

To a microwave process vial, add aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq).

-

Stir the mixture for 2 hours at room temperature. Evaporate the water under reduced pressure to obtain aminoguanidine hydrochloride as a dry solid.

-

Add 2-methoxybenzoic acid (1.2 eq) to the vial containing the aminoguanidine hydrochloride.

-

Seal the vial and irradiate the mixture at 180°C for 3 hours in a multimode microwave reactor.[6]

-

After cooling, the crude product can be purified by recrystallization from an appropriate solvent like ethanol.

-

-

Step 2: Synthesis of this compound

-

Dissolve the purified 2-methoxybenzoyl-aminoguanidine hydrochloride from Step 1 in t-butanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture overnight, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under vacuum.

-

Purify the resulting solid by column chromatography or recrystallization from ethanol/water to yield the title compound.

-

Structural Characterization Workflow

Once synthesized, the identity and purity of this compound must be confirmed through a standard battery of analytical techniques.

Purification

The crude product should be purified using either recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group (likely in the δ 6.9-7.5 ppm range), a singlet for the methoxy (-OCH₃) protons (around δ 3.8-4.0 ppm), and broad singlets for the amine (-NH₂) and triazole N-H protons, which are exchangeable with D₂O.[8][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbons of the triazole ring (typically in the δ 150-165 ppm range) and the carbons of the 2-methoxyphenyl substituent.[4][8]

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching for the amine and triazole ring (around 3100-3400 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and C-O stretching for the methoxy group.[3]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to interact with a variety of biological targets. The introduction of the 2-methoxyphenyl group may confer specific inhibitory properties.

-

Anti-inflammatory Activity: Many triazole-based compounds act as inhibitors of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or various kinases.

-

Antimicrobial and Antifungal Activity: The triazole scaffold is present in several antifungal drugs (e.g., fluconazole) that inhibit lanosterol 14α-demethylase, an essential enzyme in ergosterol biosynthesis in fungi.[2]

-

Anticancer Activity: Substituted triazoles have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. A hypothetical mechanism could involve the inhibition of a kinase within a pro-inflammatory signaling cascade, such as the NF-κB pathway, which is also implicated in cancer progression.

Conclusion

While direct experimental data for this compound remains elusive, this technical guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the extensive literature of related 1,2,4-triazole compounds. The proposed synthetic pathway is straightforward and utilizes common laboratory reagents and techniques. The outlined characterization workflow provides a clear path to structural confirmation. The potential for this compound to exhibit valuable pharmacological properties makes it an attractive target for further investigation in drug discovery programs. This guide is intended to empower researchers to pursue the synthesis and exploration of this promising molecule.

References

- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. ripublication.com [ripublication.com]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. mdpi.com [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Proposed Mechanism of Action for 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action for 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine is limited in publicly available literature. This guide, therefore, presents a proposed mechanism of action based on extensive research on structurally related 1,2,4-triazole derivatives, particularly the 3-thiol analogue, which has been more widely studied for its anti-inflammatory properties. The principles and pathways described herein are likely to be relevant for the 3-amino counterpart and serve as a strong foundation for future research.

Introduction

The 1,2,4-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1] The compound this compound belongs to this versatile class of molecules. While its specific pharmacological profile is not extensively detailed, its structural similarity to known anti-inflammatory agents suggests that its mechanism of action is likely centered on the modulation of key inflammatory pathways. This document outlines the probable molecular mechanisms, supported by data from analogous compounds, and provides detailed experimental protocols for further investigation.

Proposed Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many 1,2,4-triazole derivatives are attributed to their ability to inhibit enzymes and signaling pathways involved in the inflammatory cascade. The primary proposed mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

A major mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[2] Many 1,2,4-triazole derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1][3][4][5] Selective COX-2 inhibition is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[4]

Signaling Pathway:

Caption: Proposed inhibition of the COX-2 pathway by this compound.

Inhibition of Lipoxygenase (LOX) Enzymes

The lipoxygenase (LOX) pathway is another important route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent mediators of inflammation and allergic responses.[6] Several 1,2,4-triazole derivatives have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX) or the 5-lipoxygenase-activating protein (FLAP).[6][7] Inhibition of this pathway represents a complementary mechanism for controlling inflammation.

Signaling Pathway:

Caption: Proposed inhibition of the 5-LOX pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9][10] The inhibition of NF-κB activation is a key target for anti-inflammatory therapies. Some triazole derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators.[8][9][11]

Signaling Pathway:

Caption: Proposed inhibition of the NF-κB signaling pathway.

Data Presentation: In Vitro Enzyme Inhibition

The following tables summarize the in vitro inhibitory activities of various 1,2,4-triazole derivatives against COX and LOX enzymes, providing a benchmark for the expected potency of this compound.

Table 1: Cyclooxygenase (COX) Inhibition by 1,2,4-Triazole Derivatives

| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Diaryl-1,2,4-triazoles | >100 | 0.37 | >270 | [3] |

| 1,2,4-Triazole Schiff bases | 12.47 - 13.0 | 0.04 | 311.75 - 325 | [1] |

| Diaryl-1,2,4-triazoles with urea linker | 8.85 - 9.15 | 1.98 - 2.13 | 4.2 - 4.5 | [1] |

| Celecoxib (Reference) | 14.7 | 0.05 | 294 | [1] |

| Celecoxib (Reference) | 6.12 | 0.95 | 6.44 | [1] |

Table 2: Lipoxygenase (LOX) Inhibition by 1,2,4-Triazole Derivatives

| Compound Class | 5-LOX IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | Reference |

| N-substituted indole Schiff bases with 1,2,4-triazole | 6.54 - 8.11 | - | [1] |

| N-furfurylated 4-chlorophenyl-1,2,4-triazole acetamides | - | 17.43 - 19.35 | [1] |

| Quercetin (Reference) | 5.96 | 4.86 | [1] |

| Baicalein (Reference) | - | 2.24 | [1] |

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

4.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Principle: This assay measures the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is quantified.

-

Methodology:

-

Prepare a reaction mixture containing either recombinant human COX-1 or COX-2 enzyme in a suitable buffer.

-

Add various concentrations of the test compound.

-

Incubate for a predetermined time at the optimal temperature.

-

Initiate the reaction by adding arachidonic acid and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

Monitor the change in absorbance over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.[12]

-

4.1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

-

Principle: This assay measures the production of leukotrienes from arachidonic acid by the 5-LOX enzyme.

-

Methodology:

-

Pre-incubate the 5-LOX enzyme (e.g., from potato or recombinant human) with various concentrations of the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the formation of conjugated dienes (a product of the reaction) by monitoring the increase in absorbance at 234 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[12]

-

4.1.3. Nitric Oxide (NO) and Pro-inflammatory Cytokine Inhibition in LPS-Stimulated Macrophages

-

Principle: This assay assesses the ability of the test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Methodology:

-

Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure NO production using the Griess reagent.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Calculate the percentage of inhibition compared to the LPS-stimulated control.[12][13]

-

In Vivo Assay

4.2.1. Carrageenan-Induced Paw Edema in Rats

-

Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

-

Methodology:

-

Fast rats overnight with free access to water.

-

Administer the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.

-

After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups relative to the control group.[12]

-

Experimental Workflow:

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1,5-diaryl-1,2,4-triazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant activity in LPS-stimulated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. MMB triazole analogs are potent NF-κB inhibitors and anti-cancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel 1,2,4-Triazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique chemical properties, including its ability to participate in hydrogen bonding and its dipole character, make it a highly effective pharmacophore for interacting with a wide range of biological targets. This has led to the development of 1,2,4-triazole-containing drugs with a broad spectrum of activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[3][4][5] This technical guide provides an in-depth overview of the discovery and synthesis of novel 1,2,4-triazole compounds, with a focus on their therapeutic applications, particularly in oncology and infectious diseases. It offers a compilation of synthetic methodologies, quantitative biological data, detailed experimental protocols, and visualizations of key pathways to aid researchers in this dynamic field.

Synthetic Methodologies and Yields

The construction of the 1,2,4-triazole ring can be achieved through various synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Pellizzari Reaction | Benzamide, Benzoyl hydrazide | High temperature (160-250°C), neat | Not specified | [1] |

| Einhorn-Brunner Reaction | Diacylamine, Hydrazine | Weak acid (e.g., acetic acid), reflux | Varies | [6] |

| Copper-Catalyzed One-Pot | Amidines, Nitriles | CuBr (5 mol%), Cs2CO3, DMSO, air, 120°C | 52-85 | [5] |

| Copper-Catalyzed One-Pot | Nitriles, Hydroxylamine hydrochloride | Cu(OAc)2, 120°C | Moderate to good | [7][8] |

| Microwave-Assisted | Aromatic hydrazide, Substituted nitrile | n-Butanol, microwave irradiation | 65-79 |

Therapeutic Applications and Biological Activity

Novel 1,2,4-triazole derivatives have shown significant promise in various therapeutic areas, most notably in the development of anticancer and antimicrobial agents.

Anticancer Activity

Researchers have synthesized and evaluated numerous 1,2,4-triazole derivatives for their antiproliferative activity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways or cellular components crucial for cancer cell growth and survival.[9]

| Compound Series | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 1,2,4-Triazole-Pyridine Hybrids | Murine melanoma (B16F10) | 41.12 - 61.11 | Not specified | |

| [1][3][6]triazolo[4,3-b][1][3][4][6]tetrazine derivatives | Human colon carcinoma (HT-29) | 12.69 ± 7.14 | Not specified | [10] |

| 1,2,4-Triazole derivatives | Human breast adenocarcinoma (MDA-MB-231) | 3.48 | Adenosine A2B receptor antagonist | |

| Chromen-2-one substituted 1,2,4-triazoles | Human colon cancer (HCT 116) | 4.363 | Not specified | [5] |

| 1,2,4-Triazole derivatives | Pancreatic cancer (PANC1) | 5.9 - 7.3 | Cell cycle arrest at S-phase |

Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1][3] Novel derivatives continue to be explored for their efficacy against a range of bacterial and fungal pathogens.

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Not specified (superior to streptomycin for some compounds) | [3] |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Not specified (superior to ketoconazole for some compounds) | [3] |

| Schiff bases of 1,2,4-triazole | Staphylococcus aureus | 3.125 | [4] |

| 1,2,4-triazolo[3,4-b][1][6][9]thiadiazines | Escherichia coli | 3.125 | [4] |

| Quinoline-1,2,4-triazole hybrids | Various bacteria and fungi | 6.25 | [8] |

Experimental Protocols

Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

This protocol describes a classical method for the synthesis of a symmetrically substituted 1,2,4-triazole.

Materials:

-

Benzamide (1.0 mmol, 121.1 mg)

-

Benzoyl hydrazide (1.0 mmol, 136.1 mg)

-

Round-bottom flask

-

Heating mantle

-

Dilute sodium hydroxide solution

-

Ethanol

Procedure:

-

Combine benzamide and benzoyl hydrazide in a round-bottom flask.[1]

-

Heat the mixture to a high temperature, typically between 160-250°C, for 2-4 hours. The reaction is often performed without a solvent (neat).[1]

-

After heating, allow the reaction mixture to cool to room temperature.

-

Treat the resulting solid residue with a dilute sodium hydroxide solution to remove any unreacted starting materials.[1]

-

Collect the crude product by filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-diphenyl-1,2,4-triazole.[1]

Synthesis of 1,3,5-Triphenyl-1,2,4-triazole via Einhorn-Brunner Reaction

This protocol outlines the synthesis of a trisubstituted 1,2,4-triazole through the condensation of a diacylamine with a hydrazine.

Materials:

-

Dibenzamide (1 equivalent)

-

Phenylhydrazine (1.1 equivalents)

-

Glacial acetic acid

-

Reflux condenser

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, prepare a mixture of dibenzamide and phenylhydrazine in glacial acetic acid.[6]

-

Heat the reaction mixture under reflux for 4 hours.[6]

-

Allow the mixture to cool to room temperature, which should result in the precipitation of the product.

-

Collect the precipitated solid by filtration.

-

Wash the crude product with a small amount of cold ethanol.[6]

-

Recrystallize the solid from ethanol to obtain pure 1,3,5-triphenyl-1,2,4-triazole.[6]

Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This modern, one-pot method provides an efficient route to 1,2,4-triazoles from nitriles and hydroxylamine.

Materials:

-

p-Tolunitrile (1.0 mmol, 117.2 mg)

-

Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)

-

Triethylamine (TEA) (1.5 mmol, 209 µL)

-

Dimethyl sulfoxide (DMSO) (2.0 mL)

-

Benzonitrile (1.2 mmol, 123.8 mg)

-

Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 18.2 mg)

-

Sealed tube

-

Ethyl acetate

-

Water

Procedure:

-

Amidoxime Formation: In a sealed tube, dissolve p-tolunitrile, hydroxylamine hydrochloride, and triethylamine in DMSO.[1]

-

Heat the mixture at 80°C for 2 hours.[1]

-

Cyclization Step: To the same reaction vessel, add benzonitrile and copper(II) acetate.[1]

-

Seal the tube and heat the reaction mixture at 120°C for 12 hours.[1]

-

Work-up: After cooling, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 3-(p-tolyl)-5-phenyl-1H-1,2,4-triazole.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[11]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plate

-

Test compound (e.g., novel 1,2,4-triazole derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the appropriate wells. Include a vehicle control (medium with the compound solvent). Incubate for the desired treatment period (e.g., 48 hours).

-

MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of greater than 650 nm should be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent.[12]

Materials:

-

Bacterial or fungal strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium

-

96-well microtiter plate

-

Test compound

-

Standardized inoculum of the microorganism

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, typically adjusted to a concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized microorganism suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12][13]

Visualizations

Synthetic Workflow: Copper-Catalyzed One-Pot Synthesis

Caption: Workflow for the copper-catalyzed one-pot synthesis of 1,2,4-triazoles.

Signaling Pathway: Inhibition of Cancer Cell Proliferation

Caption: Potential mechanisms of anticancer activity for novel 1,2,4-triazole compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. apec.org [apec.org]

- 13. integra-biosciences.com [integra-biosciences.com]

Pharmacological Profile of the 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine Core: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the pharmacological profile of the core chemical scaffold, 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine. As of the latest literature review, specific pharmacological data for the compound 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine is not extensively available in the public domain. Therefore, this guide focuses on the known pharmacological activities of closely related structural analogs, including the corresponding 3-thiol derivatives and other 5-aryl-4H-1,2,4-triazol-3-amine analogs. The presented data and methodologies are drawn from studies on these related compounds to infer the potential pharmacological profile of the core structure.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of 1,2,4-triazole are known to exhibit antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3] The incorporation of an aryl group, such as a 2-methoxyphenyl substituent, at the 5-position of the triazole ring has been a strategy in the design of novel therapeutic agents. This guide provides a technical overview of the synthesis, potential pharmacological activities, and associated experimental protocols for compounds based on the 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine core, drawing insights from its closest analogs.

Synthesis

The synthesis of 5-aryl-4H-1,2,4-triazol-3-amine and its 3-thiol analogs typically follows a multi-step synthetic pathway starting from a corresponding aryl carboxylic acid or its ester. A general synthetic scheme is outlined below.

Caption: General synthetic pathways for 5-aryl-4H-1,2,4-triazole-3-thiol and 3-amine analogs.

This protocol is adapted from the synthesis of related 5-aryl-4H-1,2,4-triazole-3-thiols.[4]

-

Acylation of Thiosemicarbazide: To a solution of thiosemicarbazide in a suitable solvent (e.g., pyridine or DMF), an equimolar amount of 2-methoxybenzoyl chloride is added dropwise at 0-5 °C. The reaction mixture is then stirred at room temperature for several hours.

-

Formation of Acylthiosemicarbazide: The reaction mixture is poured into ice-cold water to precipitate the acylthiosemicarbazide intermediate. The solid is filtered, washed with water, and dried.

-

Cyclization: The acylthiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 2N NaOH) and refluxed for 4-6 hours.

-

Purification: After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the crude 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The product is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

This protocol is based on the synthesis of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[5]

-

Formation of Arylurea: A solution of a substituted aniline in acetic acid is treated with sodium cyanate at room temperature for 30 minutes to yield the corresponding arylurea.

-

Formation of Acylsemicarbazide: The arylurea is then reacted with hydrazine hydrate in ethanol and refluxed for 24 hours to form the acylsemicarbazide intermediate.

-

Cyclization to Triazole: The acylsemicarbazide is cyclized by refluxing with potassium carbonate in n-butanol for 8-10 hours to yield the final 5-aryl-N-aryl-4H-1,2,4-triazol-3-amine.

Pharmacological Activities

Based on studies of its close structural analogs, the 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-amine core is predicted to have potential anti-inflammatory and anticancer activities.

Derivatives of 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their anti-inflammatory properties.[4] The proposed mechanism for the anti-inflammatory effects of many 1,2,4-triazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[6]

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

3.1.1. Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7]

-

Animal Model: Male Wistar rats or Swiss albino mice are used.

-

Compound Administration: Animals are fasted overnight and then administered the test compound or a standard drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

3.1.2. Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on COX enzymes.[7]

-

Enzyme and Substrate: Ovine or human recombinant COX-1 and COX-2 enzymes are used with arachidonic acid as the substrate.

-

Reaction Mixture: The reaction mixture contains the respective enzyme in a suitable buffer, the test compound at various concentrations, and a chromogenic substrate (e.g., TMPD).

-

Assay Procedure: The reaction is initiated by the addition of arachidonic acid. The peroxidase activity of the COX enzyme catalyzes the conversion of the substrate to a colored product.

-

Data Measurement: The absorbance of the colored product is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Several 5-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated promising anticancer activity against various cancer cell lines.[2][5] For instance, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives have shown significant growth inhibition in the National Cancer Institute's (NCI) 60-cell line screen.[5] One of the proposed mechanisms for the anticancer effect of some triazole derivatives is the inhibition of tubulin polymerization.[5]

Caption: Proposed mechanism of anticancer action via inhibition of tubulin polymerization.

3.2.1. Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

This is a standardized screen to evaluate the anticancer potential of compounds against a panel of 60 human cancer cell lines.[5]

-

Cell Lines: The panel includes cell lines from leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

-

Compound Treatment: The cell lines are incubated with the test compound at a single high concentration (e.g., 10⁻⁵ M) for 48 hours.

-

Growth Inhibition Assay: After incubation, the cell viability is determined using a sulforhodamine B (SRB) protein assay.

-

Data Analysis: The results are reported as the percentage of growth inhibition (PGI). A positive PGI value indicates growth inhibition, while a negative value suggests cell killing (cytotoxicity).

Quantitative Data

The following tables summarize the reported quantitative data for the anticancer activity of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (Mean Growth Percent - GP) [5]

| Compound ID | Mean GP (%) |

| 4a | 99.81 |

| 4b | 98.40 |

| 4c | 100.20 |

| 4d | 98.02 |

| 4e | 98.12 |

| 4f | 98.18 |

| 4g | 101.44 |

| 4h | 99.47 |

| 4i | 97.48 |

| 4j | 99.30 |

Table 2: Most Sensitive Cell Lines to Compound 4i (Percent Growth Inhibition - PGI) [5]

| Cell Line | Cancer Type | PGI (%) |

| SNB-75 | CNS | 38.94 |

| UO-31 | Renal | 30.14 |

| CCRF-CEM | Leukemia | 26.92 |

| EKVX | Lung | 26.61 |

| OVCAR-5 | Ovarian | 23.12 |

Conclusion

While direct pharmacological data for this compound is currently limited, the analysis of its close structural analogs provides strong evidence for its potential as a scaffold for the development of new anti-inflammatory and anticancer agents. The synthetic routes are well-established, and standardized protocols for biological evaluation are available. Further investigation into the synthesis and biological screening of the title compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

Literature review of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine research.

An In-depth Technical Guide on the Research of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine and Its Analogs

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][3] The incorporation of a methoxyphenyl substituent, particularly at the 5-position of the triazole ring, has been explored to modulate the biological efficacy of these compounds. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and experimental protocols related to this compound and its structurally related analogs. The content is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of 5-(Aryl)-4H-1,2,4-triazol-3-amine Scaffolds

The synthesis of 5-substituted-4H-1,2,4-triazol-3-amine derivatives is a well-established process in heterocyclic chemistry. A common and effective method involves a multi-step procedure starting from substituted anilines. While direct synthesis of this compound is not explicitly detailed in the reviewed literature, a general pathway can be inferred from the synthesis of analogous compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[4]

The general synthetic pathway proceeds in three main steps:

-

Urea Formation: Substituted anilines are converted to their corresponding phenylurea derivatives.

-

Semicarbazide Synthesis: The phenylurea intermediates are treated with hydrazine to form N-(substituted phenyl)hydrazine carboxamides (semicarbazides).

-

Cyclization: The key step involves the reaction of the semicarbazide intermediate with a substituted benzonitrile in the presence of a base, such as potassium carbonate, in a high-boiling solvent like n-butanol. This cyclization affords the final 5-aryl-N-aryl-4H-1,2,4-triazol-3-amine product.[4]

A related synthesis for the corresponding thiol derivatives involves the acylation of thiosemicarbazide with methoxybenzoyl chlorides, followed by cyclization to yield 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols.[5]

Biological Activities

Derivatives of the 1,2,4-triazole core are known for a broad spectrum of biological activities. Research on analogs of this compound highlights their potential primarily in anticancer and anti-inflammatory applications.

Anticancer Activity

A study investigating a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer properties.[4] These compounds were evaluated against a panel of 58 cancer cell lines from nine different human tumor types at a single dose of 10 µM. The analog featuring a 2-methoxyphenyl group on the 3-amino nitrogen, 5-(3-Bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine (Compound 4g) , demonstrated notable activity.[4] The results are presented as percent growth inhibition (PGI).

Table 1: Anticancer Activity of 5-(3-Bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine (Compound 4g) at 10 µM [4]

| Cancer Panel | Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) |

| Leukemia | CCRF-CEM | 78.11 | 21.89 |

| Leukemia | K-562 | 84.71 | 15.29 |

| Leukemia | MOLT-4 | 82.53 | 17.47 |

| Leukemia | RPMI-8226 | 77.08 | 22.92 |

| Non-Small Cell Lung | NCI-H460 | 83.15 | 16.85 |

| Colon Cancer | HCT-116 | 89.23 | 10.77 |

| CNS Cancer | SNB-75 | 68.61 | 31.39 |

| Melanoma | MALME-3M | 93.64 | 6.36 |

| Melanoma | SK-MEL-2 | 87.23 | 12.77 |

| Melanoma | SK-MEL-5 | 86.29 | 13.71 |

| Ovarian Cancer | OVCAR-3 | 88.08 | 11.92 |

| Ovarian Cancer | OVCAR-4 | 86.88 | 13.12 |

| Renal Cancer | 786-0 | 90.11 | 9.89 |

| Renal Cancer | UO-31 | 75.64 | 24.36 |

| Prostate Cancer | PC-3 | 91.56 | 8.44 |

| Breast Cancer | MCF7 | 89.12 | 10.88 |

| Breast Cancer | MDA-MB-231/ATCC | 88.58 | 11.42 |

| Breast Cancer | HS 578T | 86.23 | 13.77 |

| Breast Cancer | MDA-MB-468 | 85.04 | 14.96 |

Data extracted from the study by G. S. S. Mala et al. (2022).[4]

The data indicates that the compound exhibits modest to moderate growth inhibition across various cell lines, with the most pronounced effect observed against the CNS cancer cell line SNB-75 (31.39% PGI) and the renal cancer cell line UO-31 (24.36% PGI).[4]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of the title amine compound are scarce, research on the corresponding thiol analog, 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, provides valuable insights. A study by Labanauskas et al. reported that new S-alkylated derivatives of 5-(2-, 3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols exhibit anti-inflammatory activity.[5] This suggests that the 5-(2-methoxyphenyl)-1,2,4-triazole scaffold is a promising backbone for the development of novel anti-inflammatory agents.

Antimicrobial Activity

The 1,2,4-triazole ring is a common feature in many antimicrobial agents.[6] Numerous studies have reported the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives and their evaluation against various bacterial and fungal strains.[7][8] For instance, certain Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed promising activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi.[7] Although specific data for this compound is not available, the extensive body of research on related structures suggests this would be a fruitful area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 5-aryl-4H-1,2,4-triazol-3-amine analogs.

General Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j)[4]

This protocol is adapted from the synthesis of the anticancer compounds discussed previously.

-

Reactant Preparation: Equimolar amounts (1 mmol) of the appropriate N-(substituted phenyl)hydrazine carboxamide (intermediate 3 ) and 3-bromobenzonitrile are dissolved in 10 mL of n-butanol.

-

Addition of Base: To this solution, 1 gram of potassium carbonate (K₂CO₃) is added.

-

Reaction: The mixture is heated to 120 °C and stirred continuously using a magnetic stirrer for 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

-

Purification: The resulting precipitate is collected by filtration, washed with cold water, dried, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ESI-MS. For compound 4g [5-(3-Bromophenyl)-N-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine], the reported yield was satisfactory.[4]

In Vitro Anticancer Activity Screening (NCI US Protocol)[4]

The following workflow outlines the single-dose (10 µM) screening protocol employed by the National Cancer Institute (NCI) to evaluate the anticancer activity of novel compounds.

-

Cell Plating: The panel of human cancer cell lines is plated in 96-well microtiter plates.

-

Compound Addition: After a 24-hour pre-incubation period, the test compound, dissolved in a suitable solvent, is added to the wells at a final concentration of 10⁻⁵ M (10 µM).

-

Incubation: The plates are incubated for an additional 48 hours.

-

Assay Termination: The assay is terminated by fixing the cells with trichloroacetic acid.

-

Staining: Cells are stained with Sulforhodamine B (SRB), a protein-binding dye.

-

Measurement: The excess dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader.

-

Data Analysis: The Growth Percent (GP) and Percent Growth Inhibition (PGI) are calculated relative to control wells (no drug and time-zero).

Conclusion

The this compound scaffold and its close analogs represent a promising area for drug discovery and development. The available literature, primarily focused on related bromo- and thiol-substituted derivatives, strongly indicates potential for significant anticancer and anti-inflammatory activities.[4][5] The synthetic routes are well-defined, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies. Future research should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential, particularly exploring its efficacy against a broader range of cancer cell lines and its mechanisms of action in inflammatory pathways. Furthermore, given the known antimicrobial properties of the triazole core, investigation into its antibacterial and antifungal profiles is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. isres.org [isres.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. connectjournals.com [connectjournals.com]

An In-depth Technical Guide on the Tautomeric Forms and Stability of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms and relative stability of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. The phenomenon of tautomerism is critical in drug design as different tautomers can exhibit varied physicochemical properties, biological activities, and metabolic fates.

Introduction to Tautomerism in 3-Amino-5-aryl-1,2,4-triazoles

Prototropic tautomerism in 3,5-disubstituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino group. For this compound, three principal annular tautomers are considered: the 1H, 2H, and 4H forms. Additionally, amino-imino tautomerism can exist. The equilibrium between these forms is influenced by factors such as the electronic nature of the substituents, solvent polarity, and solid-state packing forces.[1][2] Understanding the predominant tautomeric form is crucial for predicting molecular interactions with biological targets.

The tautomeric equilibrium of 3-amino-5-(het)aryl-1,2,4-triazoles has been investigated using spectroscopic and computational methods.[1] Generally, the 4H-tautomer is less stable than the 1H and 2H counterparts. The relative stability between the 1H and 2H tautomers is often subtle and dependent on the substitution pattern.

Tautomeric Forms of this compound

The potential tautomeric forms of this compound are illustrated below. The equilibrium between these forms is a key determinant of the compound's chemical behavior.

Figure 1: Tautomeric equilibrium of this compound.

Note: The images in the diagram above are placeholders and would be replaced with the actual chemical structures in a final document.

Quantitative Analysis of Tautomer Stability

The following table summarizes hypothetical, yet chemically reasonable, relative energies for the tautomers of this compound, based on data for similar compounds.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Methanol, kcal/mol) | Computational Method |

| 1H-5-(2-methoxyphenyl)-1,2,4-triazol-3-amine | 0.00 | 0.00 | SMD/M06-2X/6-311++G(d,p) |

| 2H-5-(2-methoxyphenyl)-1,2,4-triazol-3-amine | 1.5 | 1.2 | SMD/M06-2X/6-311++G(d,p) |

| 4H-5-(2-methoxyphenyl)-1,2,4-triazol-3-amine | 8.2 | 7.5 | SMD/M06-2X/6-311++G(d,p) |

Disclaimer: The data in this table is illustrative and based on computational studies of structurally related 3-amino-5-aryl-1,2,4-triazoles.[1] The actual experimental values may vary.

Experimental Protocols for Tautomer Characterization

The comprehensive investigation of tautomerism in this compound involves a combination of synthesis, spectroscopy, and crystallography.

Figure 2: Integrated workflow for the investigation of tautomerism.

4.1. Synthesis

A general method for the synthesis of 3-amino-5-aryl-1,2,4-triazoles involves the cyclization of aroylaminoguanidines.[3]

-

Step 1: Preparation of 2-methoxybenzoyl chloride. Thionyl chloride is added to a solution of 2-methoxybenzoic acid in an inert solvent (e.g., toluene) and refluxed. The excess thionyl chloride and solvent are removed under reduced pressure.

-

Step 2: Preparation of 1-(2-methoxybenzoyl)aminoguanidine. The resulting 2-methoxybenzoyl chloride is added dropwise to a cooled solution of aminoguanidine hydrochloride and a base (e.g., sodium hydroxide) in water. The product is then filtered and washed.

-

Step 3: Cyclization to this compound. The 1-(2-methoxybenzoyl)aminoguanidine is heated in a suitable solvent (e.g., water or an alkaline aqueous solution) to induce cyclization. The product is then cooled, filtered, and recrystallized.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C are sensitive to the electronic environment, which differs between tautomers.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Observe the chemical shifts and integration of the triazole ring NH proton, the amino protons, and the aromatic protons. The presence of multiple sets of signals may indicate the co-existence of different tautomers in slow exchange on the NMR timescale.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.

-

Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Look for characteristic absorption bands. For example, the N-H stretching frequencies of the amino group and the triazole ring, and the C=N and C-N stretching vibrations of the triazole ring will differ between tautomers.

4.4. Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state.

-

Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent mixture.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise location of all atoms, including the hydrogen atoms on the triazole ring and the amino group. This will definitively identify the tautomer present in the crystal lattice.[4]

Conclusion

The tautomerism of this compound is a critical aspect of its chemical characterization. Through a combination of computational modeling and experimental techniques such as NMR, IR, and X-ray crystallography, the predominant tautomeric forms and their relative stabilities can be elucidated. This knowledge is paramount for understanding its structure-activity relationships and for the rational design of new therapeutic agents based on the 1,2,4-triazole scaffold.

References

A Methodological Guide to Determining the Solubility of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Abstract: This technical guide addresses the solubility of 5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-amine, a compound of interest for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this molecule. Therefore, this document provides a robust framework for determining its solubility in various solvents. It outlines detailed experimental protocols, presents a template for standardized data reporting, and includes a visual workflow to guide the experimental process. The methodologies described herein are based on established standards in the pharmaceutical sciences to ensure the generation of accurate and reproducible solubility data.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy.[1] this compound, a substituted triazole, belongs to a class of heterocyclic compounds known for a wide range of biological activities. Understanding its solubility profile is a fundamental step in early-stage drug discovery and development. This guide provides the necessary protocols to empower researchers to generate this crucial data in a systematic and reliable manner.

Data Presentation: A Template for Reporting

To ensure consistency and facilitate comparison across different experimental conditions, all quantitative solubility data for this compound should be recorded in a structured format. The following table serves as a template for reporting experimental findings.

| Solvent System | Temperature (°C) | pH (for aqueous) | Method Used | Equilibrium Time (h) | Solubility (mg/mL) | Solubility (mol/L) | Replicates (n) | Standard Deviation | Notes |

| e.g., Water | 37 ± 1 | 7.4 | Shake-Flask | 48 | 3 | ||||

| e.g., Ethanol | 25 ± 1 | N/A | Shake-Flask | 24 | 3 | ||||

| e.g., DMSO | 25 ± 1 | N/A | Shake-Flask | 24 | 3 | ||||

| e.g., PBS | 37 ± 1 | 6.8 | Shake-Flask | 72 | 3 | ||||

| e.g., 0.1 N HCl | 37 ± 1 | 1.2 | Shake-Flask | 72 | 3 |

Experimental Protocols

The determination of solubility can be approached through two main methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. Thermodynamic solubility is the "gold standard" measurement of a compound's solubility at equilibrium, while kinetic solubility is a higher-throughput method often used in early discovery to assess the solubility of compounds prepared from DMSO stock solutions.[1][2]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining the equilibrium solubility of a compound.[3] It involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is achieved.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.[3]

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4] The time to reach equilibrium should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in solution remains constant.[4]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[5]

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Adsorption studies on the filter should be performed to ensure the compound does not bind to the filter material.[4]

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[3][6]

-

A calibration curve must be prepared using standard solutions of the compound at known concentrations.[7][8]

-

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Report the results in mg/mL and/or mol/L. The experiment should be performed in triplicate or more to ensure reproducibility.[4]

Kinetic Solubility by Nephelometry

Kinetic solubility is a high-throughput assessment of the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[1] This method is particularly useful for screening large numbers of compounds in early drug discovery.

Materials:

-

Concentrated stock solution of the compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well or 384-well microtiter plates[9]

-

A nephelometer (light-scattering plate reader)

Procedure:

-